N-(2-甲氧基乙基)-N-吡咯烷-3-基-甲磺酰胺

描述

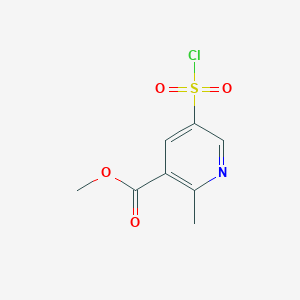

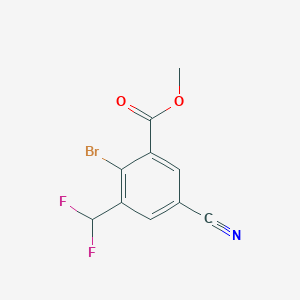

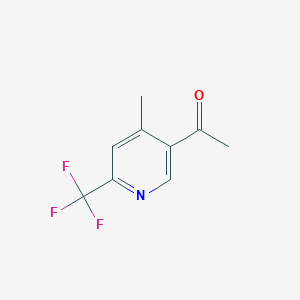

“N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide” is a complex organic compound. It likely contains a pyrrolidine ring (a five-membered ring with nitrogen), a methanesulfonamide group, and a methoxyethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, Poly(N,N-bis(2-methoxyethyl)acrylamide) was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . Another compound, a nickel(II) complex with bis(2-methoxyethyl)amine (bmoen), was synthesized by refluxing bmoen ligand and nickel(II) iodide .

科学研究应用

-

N-(2-Methoxyethyl)methylamine : This is a related compound that is commercially available. It’s a colorless to light yellow to light orange clear liquid with a purity of more than 97.0% (GC). It’s sensitive to light and air, and it’s recommended to be stored under inert gas at room temperature in a cool and dark place .

-

Poly(N,N-bis(2-methoxyethyl)acrylamide) : This is a polymer that has been studied for its thermoresponsive properties. It’s prepared using hydrosilylation-promoted group transfer polymerization .

-

Phosphorothioate 2-O- (2-Methoxyethyl)- Modified Antisense Oligonucleotides : This compound has been studied for its pharmacokinetic and pharmacodynamic properties. It’s used in the development of antisense drugs, which are a type of drug that can bind to messenger RNA (mRNA) and prevent it from being translated into protein. This can be useful for treating diseases that are caused by the production of harmful proteins.

-

Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers : These polymers have been studied for their thermoresponsive properties. They can change their physical properties in response to changes in temperature, which can be useful in a variety of applications, such as drug delivery and tissue engineering.

-

Poly(2-Methoxyethyl Acrylate) (PMEA) Analogous Polymers for Cell Attachment : These polymers have been studied for their ability to promote cell attachment. This can be useful in biomedical applications, such as tissue engineering and regenerative medicine.

-

Poly(methyl methacrylate) (PMMA)-based Denture Base Resins : PMMA-based denture base resins can develop oral bacterial and fungal biofilms, which may constitute a significant health risk. Researchers are studying ways to make these resins more resistant to bacterial and fungal growth.

-

Poly(N,N-bis(2-methoxyethyl)acrylamide) : This is a thermoresponsive non-ionic polymer that combines the amide and the ethyleneglycolether motifs. It was synthesized by reversible addition fragmentation transfer (RAFT) polymerization. This tertiary polyacrylamide exhibits a lower critical solution temperature (LCST)–type phase transition .

-

Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) : These polymers were prepared using hydrosilylation-promoted group transfer polymerization. The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x). The chain-end group in PMOEAm affected the Tcp with PMOEAm x > MCIP-PMOEAm x. The Tcp of statistical copolymers was higher than that of block copolymers, with PMOEAm x - s -PDMAm y > PMOEAm x - b -PDMAm y and PMOEAm x - s -PEOEAm y > PMOEAm x - b -PEOEAm y .

-

Ionic Liquid N,N-diethyl-N-methyl-N-(2-methoxyethyl) ammonium bis(trifluoromethanesulfonyl)imide (DEME-TFSI) : This ionic liquid was used as the electrolyte in a polyethylene membrane (PEM). Analyses were carried out in operando, such that XPS measurements were recorded simultaneously with current measurements .

属性

IUPAC Name |

N-(2-methoxyethyl)-N-pyrrolidin-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-13-6-5-10(14(2,11)12)8-3-4-9-7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJGOOWLKSHHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1CCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)

![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)